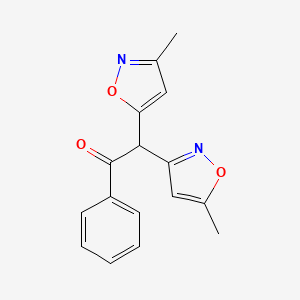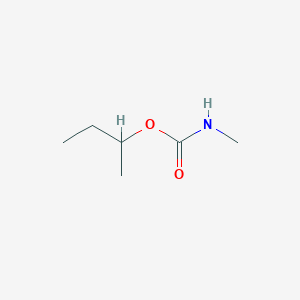
3-Pyridinecarbonitrile, 1,4-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dihydropyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the class of dihydropyridines. These compounds are known for their wide range of biological activities and are commonly used in medicinal chemistry. The structure of 1,4-dihydropyridine-3-carbonitrile consists of a dihydropyridine ring with a cyano group at the third position.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dihydropyridine-3-carbonitrile can be synthesized using various methods. One common method involves the multicomponent reaction of aldehydes, malononitrile, and amines in the presence of a catalyst. For example, a one-pot synthesis using p-toluenesulfonic acid as a catalyst in ethanol has been reported to yield good to excellent results . Another method involves the use of porcine pancreatic lipase as a catalyst in dimethyl sulfoxide, which offers mild reaction conditions and environmental acceptability .
Industrial Production Methods
Industrial production of 1,4-dihydropyridine-3-carbonitrile typically involves large-scale multicomponent reactions. These reactions are optimized for high yield and purity, often using environmentally friendly catalysts and solvents to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
1,4-Dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Amino-dihydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
科学研究应用
1,4-Dihydropyridine-3-carbonitrile has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the synthesis of dyes, photographic chemicals, and fungicides.
作用机制
The mechanism of action of 1,4-dihydropyridine-3-carbonitrile involves its interaction with molecular targets such as calcium channels. By binding to and blocking voltage-gated L-type calcium channels, the compound reduces the influx of calcium ions into cells, leading to vasodilation and a decrease in blood pressure . This mechanism is similar to that of other dihydropyridine derivatives used as calcium channel blockers.
相似化合物的比较
1,4-Dihydropyridine-3-carbonitrile can be compared with other dihydropyridine derivatives such as:
- Nifedipine
- Amlodipine
- Isradipine
- Felodipine
These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and pharmacokinetic properties.
属性
IUPAC Name |
1,4-dihydropyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c7-4-6-2-1-3-8-5-6/h1,3,5,8H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOODZGNNBPUPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CNC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341140 |
Source


|
| Record name | 3-Pyridinecarbonitrile, 1,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23974-91-6 |
Source


|
| Record name | 3-Pyridinecarbonitrile, 1,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-formyl-2-{[5-formyl-4-methyl-3-(propanoyloxy)-1h-pyrrol-2-yl]methyl}-4-methyl-1h-pyrrole-3-carboxylate](/img/structure/B12904145.png)
![Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12904146.png)



![5-bromo-4-[(2,4-difluorophenyl)methoxy]-1H-pyridazin-6-one](/img/structure/B12904154.png)

![4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12904165.png)




